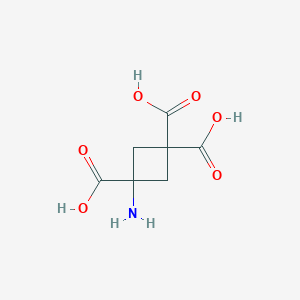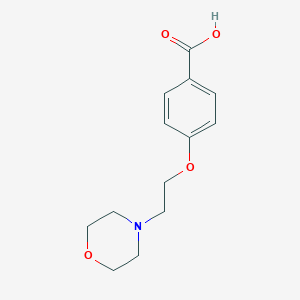![molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9](/img/structure/B165238.png)
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a biochemical reagent used in life science research . It has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular formula of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is C7H5ClN2O . The SMILES string representation is Clc1cnc2[nH]ccc2c1 . The InChI code is 1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is 152.58 . It is a solid compound .Scientific Research Applications
Pyrrolidine in Drug Discovery
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as a derivative of the pyrrolidine ring, plays a significant role in drug discovery due to its nitrogen heterocycle. Its unique saturated scaffold allows efficient exploration in pharmacophore space, contributes to the stereochemistry of molecules, and offers increased 3D coverage due to non-planarity, known as "pseudorotation." The stereogenicity of carbons in the pyrrolidine ring influences biological activity by binding differently to enantioselective proteins, guiding medicinal chemists in designing compounds with diverse biological profiles (Li Petri et al., 2021).
Kinase Inhibitors
The compound's structural motif is beneficial in designing kinase inhibitors due to its versatility in interacting with kinases through multiple binding modes. Its presence in many patents suggests its crucial role in kinase inhibition, impacting a broad range of kinase targets. Its ability to bind to the hinge region of the kinase and form additional interactions in the kinase pocket, provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).
Synthesis of Pyranopyrimidine Scaffolds
In the medicinal and pharmaceutical industries, pyranopyrimidine scaffolds are vital due to their broad synthetic applications and bioavailability. The review emphasizes the application of hybrid catalysts for the synthesis of these scaffolds, attracting leading researchers to develop lead molecules using broader catalytic applications (Parmar et al., 2023).
Synthesis of 3-Pyrrolin-2-Ones
This review systematically surveys the literature for syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. These structures are important due to their occurrence in natural products, diverse biological activity, and utility as building blocks for other materials (Pelkey et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that VEGFR-2 could be a potential target. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
If VEGFR-2 is indeed a target, the compound might inhibit the receptor, thereby blocking the VEGF signaling pathway and inhibiting angiogenesis .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect the vegf signaling pathway, leading to the inhibition of angiogenesis . This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply .
Result of Action
If the compound acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting processes such as tumor growth and metastasis .
properties
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIPMUZDFHKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442992 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
CAS RN |
136888-08-9 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)









